molecular formula C11H22N2O B2531689 [1-(Piperidin-3-yl)piperidin-4-yl]methanol CAS No. 1351031-96-3

[1-(Piperidin-3-yl)piperidin-4-yl]methanol

Cat. No.: B2531689
CAS No.: 1351031-96-3
M. Wt: 198.31
InChI Key: OGLSGDZTKXTITM-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Core in Drug Design and Discovery

The piperidine nucleus is a cornerstone in the development of new drugs due to its versatile pharmacophoric features. researchgate.netbohrium.com Its saturated, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets. thieme-connect.comthieme-connect.com The basic nitrogen atom of the piperidine ring is often a key element for receptor binding and can be readily protonated at physiological pH, influencing the compound's solubility and transport properties.

The incorporation of the piperidine scaffold into drug candidates can lead to several advantageous outcomes:

Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's lipophilicity, polarity, and basicity, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com

Enhancement of Biological Activity and Selectivity: The rigid, yet adaptable, structure of the piperidine core allows for the precise positioning of functional groups to maximize binding affinity and selectivity for a specific biological target. thieme-connect.comthieme-connect.com

Improvement of Pharmacokinetic Properties: The presence of a piperidine moiety can enhance a compound's metabolic stability and oral bioavailability. thieme-connect.comthieme-connect.com

Reduction of Cardiac Toxicity: In some cases, the introduction of a chiral piperidine scaffold has been shown to reduce the potential for cardiac hERG toxicity. thieme-connect.comthieme-connect.com

The piperidine ring is a key structural component in a wide range of approved drugs, demonstrating its broad therapeutic applicability across various disease areas, including cancer, viral infections, and neurological disorders. researchgate.netbohrium.com

Overview of Functionalized Piperidine Derivatives in Medicinal Chemistry

The functionalization of the piperidine ring at its various positions (C2, C3, and C4) is a common strategy in medicinal chemistry to develop novel therapeutic agents with improved efficacy and safety profiles. nih.gov The introduction of different functional groups allows for the exploration of structure-activity relationships (SAR) and the optimization of a compound's pharmacological properties. thieme-connect.com

Common functionalization strategies include:

Alkylation and Arylation: The nitrogen atom of the piperidine ring can be readily substituted with various alkyl and aryl groups to modulate the compound's steric and electronic properties.

Substitution on the Carbon Skeleton: The carbon atoms of the piperidine ring can be functionalized with a variety of substituents, such as hydroxyl, amino, and carboxyl groups, to introduce new binding interactions and improve solubility. nih.gov

Formation of Spirocyclic and Fused Ring Systems: The piperidine ring can be incorporated into more complex polycyclic systems to create novel chemical scaffolds with unique three-dimensional shapes. researchgate.net

The specific compound of interest, [1-(Piperidin-3-yl)piperidin-4-yl]methanol, is a disubstituted piperidine derivative. It features a piperidin-3-yl group attached to the nitrogen of a second piperidine ring, which itself is functionalized with a methanol (B129727) group at the 4-position. This complex arrangement of functional groups suggests potential applications in areas where interactions with multiple binding sites are required.

Research Trajectories for Complex Piperidine Methanol Scaffolds

Current research in the field of medicinal chemistry is focused on the development of new synthetic methodologies to access highly functionalized and stereochemically complex piperidine scaffolds. researchgate.net These efforts are driven by the need for novel drug candidates with improved therapeutic profiles.

Key research trajectories include:

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral piperidine derivatives is a major area of focus, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. thieme-connect.comthieme-connect.com

Multicomponent Reactions: The use of multicomponent reactions to construct complex piperidine scaffolds in a single step is an efficient and atom-economical approach. nih.gov

C-H Functionalization: The direct functionalization of C-H bonds on the piperidine ring is an emerging strategy that allows for the late-stage modification of complex molecules. nih.govacs.org

The development of novel piperidine methanol scaffolds, such as this compound, is likely to be driven by these and other innovative synthetic strategies. The exploration of the biological activity of such complex molecules could lead to the discovery of new therapeutic agents for a wide range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-piperidin-3-ylpiperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h10-12,14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLSGDZTKXTITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 1 Piperidin 3 Yl Piperidin 4 Yl Methanol Derivatives

Advanced Analytical Techniques for Compound Characterization

The characterization of novel compounds like [1-(Piperidin-3-yl)piperidin-4-yl]methanol relies on a suite of advanced analytical techniques. These methods provide definitive information on the compound's connectivity, functional groups, and molecular weight, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound with two interconnected piperidine (B6355638) rings, ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show a complex series of signals, primarily in the aliphatic region. The protons on the piperidine rings would likely appear as overlapping multiplets between approximately 1.2 and 3.5 ppm. rsc.orgresearchgate.net Protons adjacent to the nitrogen atoms (C-Hα to N) would be the most deshielded and appear further downfield. The protons of the hydroxymethyl (-CH₂OH) group on the piperidin-4-yl moiety would likely present a distinct signal, typically a doublet, around 3.4-3.6 ppm. The proton of the hydroxyl group itself would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. For the parent compound, up to 11 distinct signals would be expected. The carbon of the hydroxymethyl group (-CH₂OH) would typically resonate around 60-65 ppm. Carbons directly bonded to nitrogen atoms (C-N) would appear in the 40-60 ppm range, while the remaining piperidine ring carbons would be found further upfield, typically between 20-40 ppm. rsc.org The specific chemical shifts are sensitive to the substitution and conformation of the rings. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine Derivatives
Atom Type¹H Chemical Shift (δ, ppm) (Typical)¹³C Chemical Shift (δ, ppm) (Typical)
Piperidine Ring CH₂ (β, γ to N)1.4 - 1.924 - 35
Piperidine Ring CH₂ (α to N)2.5 - 3.245 - 60
Piperidine Ring CH1.8 - 3.030 - 55
-CH₂OH (Methanol group)3.4 - 3.660 - 68
-OH (Methanol group)Variable (Broad singlet)N/A

Note: These are generalized ranges based on various substituted piperidine compounds. Actual values for a specific molecule may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad peak would be observed in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the piperidine rings and the methylene (B1212753) group would appear as strong absorptions between 2850 and 3000 cm⁻¹. The spectrum would also show C-N stretching vibrations, typically in the fingerprint region around 1000-1200 cm⁻¹. If the secondary amine on the piperidin-3-yl ring is present (N-H), a moderate absorption band would be expected around 3300-3500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives
Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
O-H (Alcohol)Stretch3200 - 3600Strong, Broad
N-H (Sec. Amine)Stretch3300 - 3500Moderate
C-H (Aliphatic)Stretch2850 - 3000Strong
C-N (Amine)Stretch1000 - 1200Moderate
C-O (Alcohol)Stretch1000 - 1150Strong

Mass Spectrometry (MS, EI-MS, LC/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. Using techniques like Electrospray Ionization (ESI) paired with Liquid Chromatography (LC/MS), one would expect to observe the protonated molecule [M+H]⁺.

The fragmentation of piperidine derivatives under Electron Ionization (EI-MS) or tandem mass spectrometry (MS/MS) often proceeds via cleavage of the bonds alpha to the nitrogen atoms. nih.gov This results in the formation of stable iminium ions. For this compound, characteristic fragmentation pathways could include the loss of the hydroxymethyl group (-CH₂OH), loss of water from the parent ion, and cleavage of the bond between the two piperidine rings. nih.govscielo.br The exact fragmentation pattern provides a molecular fingerprint that helps confirm the proposed structure.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is an essential technique for unambiguously determining the three-dimensional arrangement of atoms in a solid-state crystal. This method would provide precise bond lengths, bond angles, and conformational details of this compound derivatives.

Conformational Analysis of Piperidine Rings (e.g., Chair Conformation)

It is well-established that the piperidine ring strongly prefers a chair conformation to minimize steric and torsional strain. researchgate.netnih.gov X-ray crystal structures of numerous piperidine derivatives consistently show this arrangement. researchgate.netnih.govmdpi.com In a crystal structure of a this compound derivative, both six-membered rings would be expected to adopt chair conformations.

The analysis would also determine the orientation of the substituents on each ring (axial vs. equatorial). To minimize steric hindrance, bulky substituents typically occupy the more stable equatorial positions. Therefore, it is highly probable that the hydroxymethyl group on one ring and the substituted piperidine group on the other would both be found in equatorial orientations. Puckering parameters calculated from the crystallographic data would quantitatively describe the exact nature of the chair conformation for each ring. researchgate.net

Computational Chemistry and Modeling of 1 Piperidin 3 Yl Piperidin 4 Yl Methanol Analogs

Molecular Docking and Ligand-Protein Interaction Studies

High-Throughput Virtual Screening Methodologies

High-Throughput Virtual Screening (HTVS) is a cornerstone of modern drug discovery, enabling the rapid in silico assessment of vast chemical libraries to identify promising hit compounds. For analogs of [1-(Piperidin-3-yl)piperidin-4-yl]methanol, which possess a flexible piperidine-based scaffold, HTVS campaigns are employed to explore potential biological targets and identify novel ligands. These campaigns often begin with the screening of large, curated databases or in-house collections of compounds containing similar structural features. nih.govrsc.org

A common strategy involves structure-based virtual screening, where a library of compounds is docked into the three-dimensional structure of a target protein. semanticscholar.org For instance, in a campaign to identify new sigma receptor 1 (S1R) ligands, an in-house collection of piperidine (B6355638)/piperazine-based compounds was screened, leading to the discovery of potent agonists. nih.govrsc.org The process typically involves several key steps:

Library Preparation: Large compound libraries, sometimes containing millions of molecules, are prepared. This involves generating 3D conformations for each molecule and assigning appropriate protonation states and charges, often at a physiological pH of 7.4. nih.gov

Receptor Preparation: The crystal structure of the target protein is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or docking grid.

Docking and Scoring: The prepared ligands are then computationally "docked" into the receptor's binding site. Docking algorithms explore various possible binding poses and orientations of the ligand, and a scoring function estimates the binding affinity for each pose. researchgate.net

Hit Selection and Refinement: Compounds with the best docking scores are selected as initial hits. These hits can then be subjected to more rigorous computational analysis or experimental validation.

Diversity-based HTVS (D-HTVS) offers an efficient alternative to conventional screening by first docking a diverse subset of scaffolds from a large library. nih.gov This approach identifies the most promising molecular frameworks, which can then be elaborated upon to create a focused library for further screening, significantly improving the efficiency and hit rate of the discovery process.

Screening MethodTarget ExampleLibrary SourceKey Outcome
Structure-Based Virtual ScreeningSigma Receptor 1 (S1R)In-house collection of piperidine/piperazine compoundsIdentification of a potent S1R agonist with nanomolar affinity. nih.gov
Fragment-Based QSAR & DockingMurine Double Minute 2 (MDM2)Combinatorial library based on a QSAR modelDesign of novel piperidine-derived HDM2 inhibitors. researchgate.net
Diversity-Based HTVS (D-HTVS)EGFR/HER2 KinaseChemBridge Small Molecule LibraryIdentification of a dual inhibitor for gastric cancer targets. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful lens through which the dynamic nature of molecular systems can be observed over time. For ligands containing the this compound scaffold, MD simulations are crucial for understanding their conformational behavior, stability within a binding pocket, and the intricate details of protein-ligand interactions that static docking models cannot capture. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the complex evolves over time, typically on a nanosecond to microsecond timescale. researchgate.netresearchgate.net

The insights gained from MD simulations are multifaceted. They can confirm the stability of a binding pose predicted by docking, reveal the importance of specific water molecules in mediating interactions, and quantify the energetic contributions of individual amino acid residues to the binding affinity. rsc.orgresearchgate.net

Elucidation of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather a dynamic process involving conformational adjustments in both the ligand and the protein. The piperidine ring, a central feature of the target scaffold, can exist in various conformations, such as the stable chair form and the less stable twist-boat form. nih.gov

Computational studies have shown that while the chair conformation is generally favored, the thermodynamically less favorable twist-boat conformation can be stabilized by specific protein-ligand interactions within a binding site. nih.gov An analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) revealed that nearly a quarter of them adopt a twist-boat conformation when bound to a protein, a significantly higher proportion than is observed in small-molecule crystal structures. nih.gov

Piperidine ConformationEnergetic FavorabilityPrevalence in PDB-Bound StructuresImplication
ChairHigh~77%The most common and generally most stable conformation. nih.gov
Twist-BoatLow~23%Can be preferentially stabilized by specific protein-ligand interactions. nih.gov

Modeling of Protein-Ligand Binding Mechanisms

MD simulations, often combined with molecular docking and free energy calculations, provide a detailed picture of the specific molecular interactions that govern the binding of a ligand to its target protein. These models are critical for structure-based drug design, as they can explain the structure-activity relationships (SAR) within a series of analogs and guide the optimization of lead compounds.

For analogs featuring the piperidine scaffold, these interactions commonly include:

Hydrogen Bonds: The nitrogen and hydroxyl groups present in the this compound scaffold are prime candidates for forming hydrogen bonds with polar residues in a binding pocket. nih.gov

Salt Bridges: The basic piperidine nitrogen can be protonated at physiological pH, allowing it to form strong electrostatic interactions (salt bridges) with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu). nih.govrsc.org For example, studies on S1R ligands revealed bidentate salt bridge interactions with residues Glu172 and Asp126. rsc.org

Hydrophobic Interactions: The carbon skeleton of the piperidine rings can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding site, which is often crucial for high binding affinity. researchgate.netrsc.org

π-Cation Interactions: In some cases, the positively charged piperidine nitrogen can form a stabilizing π-cation interaction with the aromatic ring of a phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) residue. nih.gov

By analyzing the MD trajectory, researchers can identify which of these interactions are stable and persistent throughout the simulation, indicating their importance for binding affinity. Furthermore, advanced techniques like per-residue binding free energy deconvolution can be used to quantify the energetic contribution of each amino acid in the binding pocket, pinpointing "hot-spot" residues that are critical for recognition. researchgate.net This detailed understanding of the binding mechanism is invaluable for rationally designing next-generation analogs with improved potency and selectivity.

Pharmacological and Biological Activity Profiling of 1 Piperidin 3 Yl Piperidin 4 Yl Methanol Derivatives

In Vitro Receptor Binding and Functional Assays

The versatility of the [1-(Piperidin-3-yl)piperidin-4-yl]methanol core structure allows for modifications that can be tailored to interact with a range of receptors, leading to diverse pharmacological profiles.

Nociceptin (B549756) Receptor (NOP) Agonism and Selectivity

The Nociceptin/Orphanin FQ (N/OFQ) system and its receptor (NOP), a member of the opioid receptor family, are implicated in various physiological processes, including pain, anxiety, and reward pathways. nih.govwikipedia.org Derivatives of the this compound scaffold have been explored as NOP receptor ligands.

One such derivative, AT-312, demonstrates high affinity and selectivity as a full agonist for the NOP receptor. nih.govescholarship.org In vitro studies have shown that AT-312 has a 17-fold selectivity for the NOP receptor over the mu-opioid receptor and over 200-fold selectivity over the kappa-opioid receptor. nih.govescholarship.org This selectivity is a critical factor in determining the therapeutic potential of NOP agonists, as it can minimize off-target effects associated with classical opioid receptors. nih.gov The structural modifications on the piperidine (B6355638) N-1 substituent have been shown to be a key determinant of whether a compound acts as an agonist or an antagonist at the NOP receptor. nih.gov

Table 1: In Vitro Receptor Binding Profile of AT-312

Receptor Selectivity Functional Activity
NOP High Full Agonist
Mu-Opioid 17-fold lower than NOP -
Kappa-Opioid >200-fold lower than NOP -

Dopamine D2 and D3 Receptor Antagonism and Selectivity

Dopamine D2 and D3 receptors, members of the D2-like receptor family, are important targets for antipsychotic and neurological disorder treatments. nih.govmdpi.com Achieving selectivity between these two receptor subtypes is a significant challenge due to their high structural homology. merckmillipore.com

Research on various N-phenylpiperazine analogs has shown that it is possible to achieve high selectivity for the D3 receptor over the D2 receptor. merckmillipore.com For instance, certain compounds have demonstrated nanomolar affinity for the D3 receptor with approximately 500-fold selectivity over the D2 receptor. merckmillipore.com Structure-activity relationship (SAR) studies on series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines have provided insights into the structural features that contribute to this selectivity. acs.org While these are not direct derivatives of this compound, the principles of achieving D2/D3 selectivity through modifications of the piperidine/piperazine core are highly relevant. The antagonist potencies of these compounds are often weaker than their binding affinities, and selectivity in functional assays can be lower than in binding assays. acs.org

Table 2: Dopamine Receptor Subtype Selectivity of Representative Phenylpiperazine Analogs

Compound D3 Receptor Affinity (Ki) D2/D3 Selectivity Ratio
Compound A <10 nM 5.4 to 56-fold
Compound 6a Nanomolar ~500-fold

Sigma Receptor (σ1, σ2) Ligand Binding Studies and Selectivity

Sigma receptors, which are not opioid receptors, are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. nih.gov Piperidine-based derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptor subtypes. nih.gov

Studies on phenoxyalkylpiperidines have shown that these compounds can be potent σ1 receptor ligands. uniba.it The substitution on the piperidine ring and the nature of the aromatic group play a crucial role in determining affinity and selectivity. For example, a 4-methyl substituent on the piperidine ring can confer optimal interaction with the σ1 subtype. uniba.it These derivatives generally show moderate to low affinity for the σ2 receptor, making them selective for the σ1 subtype. uniba.it The N-substituent on the piperidine ring also significantly influences sigma receptor affinity, with N-arylalkyl groups of optimal chain length showing high affinity for the σ1 receptor. colab.ws

Table 3: Sigma Receptor Binding Affinity of Representative Piperidine Derivatives

Compound Class σ1 Receptor Affinity (Ki) σ2 Receptor Affinity (Ki)
N-[(4-methoxyphenoxy)ethyl]piperidines 0.89–1.49 nM Moderate to low
p-chlorophenoxy counterparts 0.34–1.18 nM Moderate to low

Janus Kinase 1 (JAK1) Inhibition Profiling

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling. nih.govmdpi.com Selective inhibition of JAK1 is a therapeutic strategy for autoimmune diseases. frontiersin.orgresearchgate.net

The potent and selective JAK3 inhibitor, CP-690,550, features a substituted piperidine ring. nih.gov While initially identified as a JAK3 inhibitor, further studies revealed that it also potently inhibits JAK1 and JAK2. nih.govnih.gov The stereochemistry of the substituents on the piperidine ring is crucial for its inhibitory activity. nih.gov Efforts to develop more selective JAK1 inhibitors have focused on modifying the core structures, including those containing piperidine-like moieties, to achieve greater selectivity over other JAK isoforms, particularly JAK2, to avoid potential hematopoietic side effects. researchgate.net

Table 4: Kinase Inhibition Profile of CP-690,550 (a piperidine-containing JAK inhibitor)

Kinase Inhibition (IC50/Kd)
JAK1 1.7 nM (Kd)
JAK2 1.8 nM (Kd)
JAK3 0.75 nM (Kd)
TYK2 260 nM (Kd)

CXCR3 Receptor Antagonism Assays

The CXCR3 chemokine receptor is involved in inflammatory responses, and its antagonists are being investigated for the treatment of autoimmune diseases. researchgate.netnih.gov Piperidine-containing scaffolds have been explored for the development of CXCR3 antagonists.

A series of 1-aryl-3-piperidinyl urea derivatives have been optimized, leading to compounds with significant improvements in activity. nih.gov Furthermore, a novel pyrazinyl-piperazinyl-piperidine scaffold has been identified with potent CXCR3 receptor antagonist activity. nih.gov Optimization of this series has led to compounds with single-digit nanomolar affinity for the CXCR3 receptor. nih.gov

Table 5: CXCR3 Antagonist Activity of Representative Piperidine Derivatives

Scaffold Activity
1-aryl-3-piperidinyl urea Improved potency
Pyrazinyl-piperazinyl-piperidine Single-digit nM affinity

Enzyme Inhibition Studies

Beyond receptor-mediated activities, derivatives of the this compound scaffold have also been investigated for their potential to inhibit various enzymes.

For example, a series of piperidine derivatives have been synthesized and evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway. nih.gov These inhibitors showed potent activity against both the MenA enzyme and the bacteria itself. nih.gov In another study, piperidine derivatives containing a 1,3,4-oxadiazole moiety were synthesized and screened for their acetylcholinesterase (AChE) and urease inhibition potential. researchgate.net Furthermore, piperazine-containing compounds have been reported as potent and selective inhibitors of dipeptidyl peptidase IV (DP-IV), an enzyme involved in glucose metabolism. researchgate.net

Table 6: Enzyme Inhibition by Piperidine/Piperazine Derivatives

Enzyme Target Inhibitor Scaffold Observed Activity
MenA Piperidine derivatives IC50 = 13–22 μM
Acetylcholinesterase (AChE) Piperidine-1,3,4-oxadiazole Inhibition potential
Urease Piperidine-1,3,4-oxadiazole Inhibition potential
Dipeptidyl Peptidase IV (DP-IV) Piperazine derivatives Potent and selective inhibition

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. acs.orgscispace.commdpi.comijnrd.org A novel series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated for their inhibitory activity against the DHFR enzyme.

The in vitro study revealed that these synthesized compounds exhibited potent inhibition of DHFR, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov Among the series, derivative 5p was identified as the most active inhibitor. nih.gov Structure-activity relationship (SAR) analysis was conducted to understand how different chemical modifications influenced the biological activity, providing a rational basis for designing more potent DHFR inhibitors. nih.gov These findings suggest that the 4-piperidine-based thiosemicarbazone scaffold is a promising foundation for the development of novel therapeutics targeting diseases associated with DHFR activity. nih.gov

Table 1: DHFR Enzyme Inhibition by 4-Piperidine-Based Thiosemicarbazones (Selected Compounds)

Compound IC50 (µM)
5a 47.30 ± 0.86
5n 20.17 ± 0.41
5p 13.70 ± 0.25

Data sourced from in vitro biochemical assays assessing inhibitory activity against the DHFR enzyme. nih.gov

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. scispace.comresearchgate.net As such, LOX inhibitors are of significant interest for treating inflammatory conditions. researchgate.netnih.govnih.gov

Research into piperine, an alkaloid containing a piperidine ring, and its derivatives has demonstrated their potential as LOX inhibitors. An in vitro study compared the LOX inhibitory activity of piperine with its derivatives, including piperonylic acid, piperic acid, and piperonal. The results indicated that the derivatives were more potent inhibitors than piperine itself. mdpi.com

Similarly, phytochemical studies of Senna spectabilis (formerly Cassia spectabilis) led to the isolation of piperidine alkaloids, including (+)-3-O-feruloylcassine, (-)-spectaline, and (-)-3-O-acetylspectaline. These compounds were evaluated for their inhibitory properties against cyclooxygenase enzymes (COX-1 and COX-2), which are also involved in the inflammatory pathway. The isolates showed moderate inhibition of COX-1 (approximately 40%) and marginal inhibition of COX-2 (less than 10%) at a concentration of 100 ppm. researchgate.net

Table 2: Lipoxygenase (LOX) Inhibitory Activity of Piperine and its Derivatives

Compound IC50 (µM)
Piperine 85.79
Piperonylic acid 43.06
Piperic acid 45.17
Piperonal 50.78

IC50 values were determined from in vitro enzyme kinetics data. mdpi.com

NLRP3 Inflammasome ATPase Activity Modulation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and triggering the release of pro-inflammatory cytokines. mdpi.commdpi.com Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making it an attractive therapeutic target.

A series of derivatives based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were designed and synthesized as potential NLRP3 inflammasome inhibitors. mdpi.com Selected compounds from this series were evaluated for their ability to modulate the ATPase activity of human recombinant NLRP3. The results showed that compounds 9 , 13 , and 18 were able to concentration-dependently inhibit the ATPase activity, which is a critical step in inflammasome activation. mdpi.com These compounds emerged as the most promising NLRP3 inhibitors from the series, suggesting that this chemical scaffold is a valuable starting point for developing new anti-inflammatory agents. mdpi.commdpi.com

Antiproliferative Activity Investigations

The antiproliferative effects of piperidine derivatives have been explored against various cancer cell lines, demonstrating the potential of this heterocyclic scaffold in oncology research.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxicity of novel piperidine derivatives is commonly assessed using in vitro assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. researchgate.net This method measures cell viability and allows for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).

For instance, the cytotoxicity of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives was evaluated against THP-1 cells over 72 hours. The results, expressed as the toxic concentration 50 (TC50), indicated varying levels of cytotoxicity among the synthesized compounds. mdpi.com In another study, a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues were tested against several human cancer cell lines, with some compounds showing significant growth inhibitory effects. Similarly, chromano-piperidine fused isoxazolidines were screened for their cytotoxic potential against different human cancer cell lines, with some derivatives demonstrating potent activity.

Screening Against Carcinoma Cell Lines (e.g., HeLa, HT-29, MCF-7, HepG2)

Derivatives of the piperidine scaffold have been screened for antiproliferative activity against a panel of human carcinoma cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

A study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives found that compounds 7b and 7g exhibited up to 90% growth inhibition on T-47D, HeLa, and MCF-7 cell lines, and 80% growth inhibition in HepG2 cells when compared to the standard drug paclitaxel. Another investigation into novel pyridine (B92270) and pyrazolyl pyridine conjugates identified a compound, designated as 9 , which showed noteworthy cytotoxic activity against MCF-7 and HepG2 cells, with IC50 values of 0.34 µM and 0.18 µM, respectively. These studies highlight the potential of piperidine-containing structures as a basis for the development of new anticancer agents.

Table 3: Cytotoxic Activity (IC50 in µM) of Pyridine Derivative 9

Cell Line IC50 (µM)
MCF-7 0.34
HepG2 0.18

Data from in vitro cytotoxicity assays.

Structure Activity Relationship Sar Studies of 1 Piperidin 3 Yl Piperidin 4 Yl Methanol Scaffolds

Identification of Key Pharmacophores for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the [1-(Piperidin-3-yl)piperidin-4-yl]methanol scaffold, several key pharmacophoric features can be identified based on the general principles of piperidine-containing drugs.

The two basic nitrogen atoms of the piperidine (B6355638) rings are critical features. rsc.org At physiological pH, these amines are often protonated, allowing them to form strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pockets of target proteins. The relative distance and spatial orientation of these two nitrogen centers are crucial and are defined by the direct N-C bond between the rings.

The hydroxymethyl group (-CH₂OH) on the C4-position of one piperidine ring introduces a polar, hydrogen-bonding functionality. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). Such interactions are vital for anchoring the ligand within a binding site and contribute to both affinity and selectivity.

Impact of Substituent Patterns on Potency and Selectivity

Modifying the this compound core with various substituents is a primary strategy to modulate its pharmacological profile. The nature, size, and position of these substituents can profoundly affect the compound's potency and its selectivity for one biological target over others. acs.org

Substitutions on the piperidine nitrogen atoms are a common modification. For instance, adding small alkyl or benzyl (B1604629) groups can alter the basicity and steric profile of the amine. In many bioactive piperidine series, such modifications are used to explore hydrophobic pockets within the target's binding site. The choice of substituent can also influence metabolic stability and cell permeability.

Decoration of the carbon skeletons of the piperidine rings is another avenue for optimization. Adding substituents can enhance van der Waals interactions, introduce new hydrogen bonding opportunities, or block unwanted metabolic pathways. For example, fluorination at the 4-position of a piperidine ring has been shown to improve metabolic stability and membrane permeability in some derivatives. The effect of a substituent is highly position-dependent; a group at the C2-position will have a different steric and electronic influence than the same group at the C3 or C4-position.

In a series of bis-piperidine derivatives synthesized for anticonvulsant activity, the nature of aromatic substituents significantly influenced efficacy. sphinxsai.com The study revealed that a p-hydroxy substituent conferred the highest activity, suggesting a beneficial hydrogen bonding interaction, whereas unsubstituted or chloro-substituted analogs were less active. sphinxsai.com This highlights the sensitivity of biological activity to the electronic and steric properties of substituents.

Table 1: Illustrative Impact of Substituents on Activity of Bis-Piperidine Analogs
Compound IDSubstituent (Position)Observed Activity TrendPotential Rationale
Analog A4-OH (Aromatic Ring)HighForms favorable hydrogen bonds with the target protein. sphinxsai.com
Analog B4-N(CH₃)₂ (Aromatic Ring)ModerateProvides a basic center and explores hydrophobic interactions. sphinxsai.com
Analog C4-H (Aromatic Ring)LowLacks specific favorable interactions. sphinxsai.com
Analog D2-Cl (Aromatic Ring)LowElectron-withdrawing nature and steric position may be unfavorable for binding. sphinxsai.com

Influence of Linker Region and Molecular Geometry on Activity Profiles

In bis-heterocyclic scaffolds, the linker connecting the two rings is a critical determinant of biological activity. nih.gov In the case of this compound, the "linker" is a direct covalent bond between the nitrogen of one ring and a carbon of the other. This direct linkage creates a relatively rigid orientation between the two piperidine units.

The length and composition of the linker are known to be critically important for the formation of productive ternary complexes in other contexts, such as PROTACs. nih.gov While not a traditional flexible linker, the nature of this direct connection dictates the distance and relative geometry between the pharmacophoric features of the two rings. Studies on other bis-piperidine compounds have shown that even minor changes in the linker, such as introducing a methylene (B1212753) bridge ({1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol), can alter the activity profile by changing the spacing and rotational freedom between the rings. evitachem.com

Research on ligands with bis-cyclic structures has demonstrated that linker length and geometry can have a measurable effect on the compound's properties and its affinity for a target. osti.gov The rigidity conferred by linking two piperidine rings directly or via a short, constrained linker is often associated with improved activity. rsc.org

Stereochemical Considerations in Piperidine Methanol (B129727) Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as biological systems are chiral. The this compound scaffold has multiple potential stereocenters. The carbon atom at the 3-position of the first piperidine ring is a chiral center, meaning the molecule can exist as (R) and (S) enantiomers.

The absolute configuration at this center can have a dramatic impact on biological activity. One enantiomer often fits significantly better into the chiral binding pocket of a target protein than the other, leading to large differences in potency. This is a well-established principle in medicinal chemistry, where the desired biological activity frequently resides in only one of a pair of enantiomers. In tetracyclic bis-piperidine alkaloids, for example, the stereochemistry of the bis-piperidine core is a key differentiating feature among family members with distinct biological profiles. mdpi.com

Mechanistic Investigations of 1 Piperidin 3 Yl Piperidin 4 Yl Methanol Interactions

Molecular Mechanisms of Receptor Agonism/Antagonism

The structural motif of a piperidine (B6355638) ring is a common feature in many biologically active compounds, often playing a pivotal role in receptor recognition and binding. The ability of [1-(Piperidin-3-yl)piperidin-4-yl]methanol to act as either an agonist or an antagonist at various receptors is dictated by its specific binding orientation and the subsequent conformational changes it induces in the receptor protein.

Research on analogous piperidine-containing structures reveals that the nature of the substituent on the piperidine nitrogen is a critical determinant of its agonist versus antagonist activity. For instance, in a series of N-(4-piperidinyl)-2-indolinones targeting the nociceptin (B549756) receptor (NOP), the linkage of substituents to the piperidyl nitrogen dictates the pharmacological outcome. Ligands with a saturated lipophilic substituent directly linked to the piperidyl nitrogen tend to exhibit agonist properties, while those linked via a methylene (B1212753) spacer often act as antagonists. This suggests that the spatial arrangement and flexibility of the substituent influence the conformational state of the receptor upon binding, leading to either activation (agonism) or inactivation (antagonism).

Table 1: Illustrative Receptor Interaction Profile for Piperidine Derivatives

Receptor TargetCompound TypeObserved ActivityKey Structural Feature for Activity
Nociceptin Receptor (NOP)N-(4-piperidinyl)-2-indolinonesAgonist/AntagonistN-substituent on piperidine ring
Dopamine D4 ReceptorBenzylpiperidine derivativesAntagonistN-benzyl group on piperidine
Melanin-Concentrating Hormone Receptor 1 (MCH-R1)Piperidin-4-yl-urea derivativesAntagonistPiperidin-4-yl-urea moiety

This table presents data for structurally related piperidine compounds to illustrate potential receptor interaction mechanisms of this compound.

Elucidation of Enzyme Inhibition Pathways

Piperidine-containing compounds have been identified as potent inhibitors of various enzymes, and this compound likely shares this capability. The mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively.

A notable example is the inhibition of Lysine Specific Demethylase 1 (LSD1) by compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold. These compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate, with inhibitory constants (Ki) in the nanomolar range. sigmaaldrich.com Docking studies suggest that these inhibitors occupy the substrate-binding pocket of LSD1, forming key interactions that prevent the binding of the natural substrate. sigmaaldrich.com

Table 2: Examples of Enzyme Inhibition by Piperidine-Containing Compounds

Enzyme TargetInhibitor ClassMechanism of InhibitionPotency (Example)
Lysine Specific Demethylase 1 (LSD1)3-(piperidin-4-ylmethoxy)pyridine derivativesCompetitiveKi as low as 29 nM
Monoamine Oxidase A/B (MAO-A/B)Piperidine derivativesCompetitiveHigh selectivity over LSD1 (>160-fold) sigmaaldrich.com
Farnesyl Protein TransferasePiperidine atropisomersNot specifiedKey intermediate for inhibitor synthesis

This table provides data on related piperidine compounds to suggest potential enzyme inhibition pathways for this compound.

Cellular Pathways Modulated by Piperidine Methanol (B129727) Derivatives

The interaction of this compound with its molecular targets can trigger a cascade of downstream signaling events, thereby modulating various cellular pathways. These pathways can be involved in processes such as inflammation, cell proliferation, and apoptosis.

A compelling example is the role of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. These piperidine-containing compounds were found to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in macrophages. nih.gov Mechanistically, they are proposed to reduce the ATPase activity of NLRP3, which is essential for its activation. nih.gov

Similarly, piperidine derivatives have been shown to affect signaling pathways mediated by kinases such as the mammalian target of rapamycin (B549165) (mTOR) and Fms-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net By inhibiting these kinases, such compounds can interfere with cell growth, proliferation, and survival, making them attractive candidates for cancer therapy. nih.govresearchgate.net For example, a potent FLT3 inhibitor containing a piperidine moiety was found to induce apoptosis in acute myeloid leukemia (AML) cells by arresting the cell cycle in the G0/G1 phase. researchgate.net

Table 3: Cellular Pathways Influenced by Piperidine Derivatives

Cellular PathwayModulating Compound ClassCellular EffectMolecular Mechanism
NLRP3 Inflammasome Pathway1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivativesInhibition of pyroptosis and IL-1β release nih.govReduction of NLRP3 ATPase activity nih.gov
FLT3 Signaling Pathway(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanoneApoptosis and cell cycle arrest in AML cells researchgate.netInhibition of FLT3 kinase activity researchgate.net
mTOR Signaling Pathway1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-oneInhibition of cell growth and proliferationInhibition of mTORC1 enzymatic activity nih.gov

This table illustrates how structurally related piperidine compounds can modulate cellular pathways, suggesting potential activities for this compound.

Protein Conformational Dynamics in Ligand Binding

The binding of a ligand, such as this compound, to a protein is not a simple lock-and-key event but rather a dynamic process that often involves conformational changes in both the ligand and the protein. These conformational dynamics are crucial for the biological function of the protein and the pharmacological effect of the ligand.

Upon binding, a ligand can either select a pre-existing conformation of the protein from its dynamic ensemble (conformational selection) or induce a new conformation that is not significantly populated in the unbound state (induced fit). The specific mechanism depends on the protein and the ligand . For example, studies on the Tiam1 PDZ domain have shown that conformational dynamics play distinct roles in protein-ligand interactions, with fast motions contributing to the entropy of binding and slow motions relating to binding specificity.

The binding of this compound to its target protein would likely involve an initial encounter complex, followed by a series of conformational rearrangements that lead to the final, high-affinity bound state. These conformational changes can range from subtle side-chain movements to large-scale domain rearrangements. For instance, the binding of inhibitors to HIV-1 protease, a highly flexible enzyme, can induce a transition from an open to a closed conformation, trapping the inhibitor in the active site.

Table 4: Key Concepts in Protein Conformational Dynamics upon Ligand Binding

ConceptDescriptionImplication for this compound
Conformational SelectionThe ligand binds to a specific, pre-existing conformation of the protein.The compound may preferentially bind to a particular conformation of its target receptor or enzyme that is part of its natural dynamic ensemble.
Induced FitThe binding of the ligand induces a conformational change in the protein.The interaction of the compound could cause a structural rearrangement in its target, leading to either activation or inhibition.
Conformational EnsembleProteins exist as a collection of interconverting conformations.The biological activity of the compound will be determined by how it shifts the equilibrium of this ensemble towards a specific functional state.
Allosteric ModulationLigand binding at one site affects the binding or activity at a distant site.The compound could potentially act as an allosteric modulator, fine-tuning the activity of its target protein without directly competing with the endogenous ligand.

Emerging Research Applications and Future Directions

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The piperidine (B6355638) scaffold is a versatile foundation for the design of such probes due to its favorable physicochemical properties and synthetic tractability. researchgate.net Derivatives of piperidine have been successfully developed into fluorescent probes and other molecular tools for imaging and studying cellular processes. mdpi.comacs.org

The structure of [1-(Piperidin-3-yl)piperidin-4-yl]methanol is particularly amenable to modification for creating chemical probes. The primary alcohol (-CH₂OH) group serves as a convenient handle for attaching reporter molecules, such as fluorophores or affinity tags, without significantly altering the core structure's interaction with biological targets. Furthermore, the two piperidine rings offer distinct sites for functionalization, allowing for the creation of bifunctional probes capable of simultaneous interaction with multiple cellular components or for fine-tuning selectivity and cell permeability.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SitePotential Attached GroupPurpose
Methanol (B129727) (-OH)Fluorophore (e.g., Fluorescein, Rhodamine)Fluorescence Imaging
Methanol (-OH)BiotinAffinity-based pulldown assays
Piperidine Nitrogen (N-H)Photo-crosslinkerCovalent labeling of target proteins
Piperidine Ring (C-H)Alkyne or Azide GroupBio-orthogonal "click" chemistry conjugation

Research into piperazine-fused cyclic disulfides has demonstrated how heterocyclic scaffolds can be engineered into highly sensitive probes for studying cellular redox biology, selectively reporting on the activity of reductants like thioredoxins. acs.orgchemrxiv.org This highlights the potential for developing this compound into sophisticated probes that can elucidate the roles of specific enzymes or signaling pathways in health and disease.

Rational Design of Next-Generation Piperidine-Based Therapeutics

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs across various therapeutic areas. nih.govthieme-connect.commdpi.com Its prevalence is due to its ability to impart favorable properties, including improved solubility, metabolic stability, and the capacity to engage in specific, high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netresearchgate.net

The rational design of therapeutics based on the this compound scaffold involves leveraging these inherent advantages. The bis-piperidine structure offers a three-dimensional arrangement that can be tailored to fit precisely into the binding pockets of target proteins. researchgate.net Computational methods, such as docking and molecular dynamics simulations, can be employed to predict how modifications to the scaffold will affect binding affinity and selectivity. nih.gov For instance, introducing chiral centers into the piperidine rings can profoundly influence biological activity and enhance efficacy. thieme-connect.comresearchgate.net

Key strategies in the rational design of therapeutics from this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the molecule, for example, by altering substituents on the piperidine rings or derivatizing the methanol group, to identify the key structural features required for potent and selective biological activity.

Conformational Constraint: Rigidifying the flexible piperidine rings through cyclization or the introduction of bulky groups can lock the molecule into a bioactive conformation, often leading to increased potency and selectivity. acs.org

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve pharmacokinetic profiles without losing biological activity.

The piperidine scaffold has been central to the development of drugs for cancer, infectious diseases, and neurological disorders, demonstrating the broad potential for novel derivatives. biomedpharmajournal.orgacs.org

Materials Science Applications of Piperidine Derivatives in Biomedical Research (e.g., Polymeric Films for Therapeutic Molecule Release)

In the realm of materials science, piperidine derivatives are being explored for their utility in creating advanced biomaterials. A particularly promising application is the development of polymeric films for the controlled release of therapeutic molecules. nih.gov These systems are designed to maintain contact with a target tissue and release a drug over an extended period, which can improve therapeutic efficacy and patient compliance. nih.govmdpi.com

The this compound molecule can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The reactive hydroxyl group can participate in polymerization reactions, such as esterification or etherification, to form polymer chains. The piperidine nitrogens can also be involved in polymer formation or can be functionalized post-polymerization. ontosight.ai

Table 2: Properties and Applications of Piperidine-Containing Polymeric Films

Polymer PropertyInfluence of Piperidine MoietyBiomedical Application
Biocompatibility Generally well-tolerated in biological systems.Implants, wound dressings, tissue engineering scaffolds.
Drug Loading The polar nature of the piperidine nitrogen can facilitate the loading of various drug molecules through hydrogen bonding or ionic interactions.High-capacity drug delivery systems.
Controlled Release The polymer matrix can be designed to degrade or swell at a specific rate, controlling the diffusion of the encapsulated drug. researchgate.netresearchgate.netSustained-release formulations for chronic diseases.
Antimicrobial Activity The piperidine structure itself is found in many antimicrobial compounds, potentially imparting inherent antimicrobial properties to the polymer. nih.govMedicated films for preventing infections at wound or surgical sites.

Recent studies have shown the successful preparation of piperidine-based sodium alginate/poly(vinyl alcohol) films that exhibit promising antimicrobial activity and are suitable for drug delivery applications. nih.gov The incorporation of piperidine derivatives can enhance the mechanical properties and thermal stability of the resulting polymeric films, making them robust candidates for various biomedical uses. nih.gov

Exploration of Novel Target Interactions for Piperidine Methanol Compounds

A key aspect of modern drug discovery is the identification of novel interactions between small molecules and biological targets. The unique three-dimensional structure of piperidine-containing compounds makes them excellent candidates for screening against a wide array of proteins to uncover new therapeutic opportunities. nih.gov The this compound scaffold, with its distinct shape and chemical functionality, could potentially interact with targets that have not been successfully modulated by other chemical classes.

Screening campaigns using libraries of piperidine and piperazine-based compounds have led to the discovery of potent ligands for targets such as the sigma-1 receptor (S1R), which is implicated in various neurological disorders. nih.gov Computational docking studies can help elucidate the specific binding modes of these compounds, revealing key interactions, such as salt bridges and hydrogen bonds, with amino acid residues in the target's binding site. For example, studies on piperidine analogs targeting the HIV-1 envelope protein (Env) have used high-resolution crystal structures to understand how these molecules interact with specific residues like Asp368, guiding the design of more potent inhibitors. nih.gov

The exploration of novel targets for this compound and its derivatives would likely involve:

High-Throughput Screening (HTS): Testing the compound against large panels of biological targets to identify initial "hits."

Fragment-Based Screening: Using smaller fragments of the molecule to identify binding interactions, which can then be built upon to create more potent ligands.

Phenotypic Screening: Assessing the effect of the compound on cell behavior to identify its biological function without a preconceived target, followed by target deconvolution studies.

The structural flexibility and chemical reactivity of the piperidine scaffold make it a valuable tool for exploring new molecular spaces in drug discovery and expanding the landscape of druggable targets. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for [1-(Piperidin-3-yl)piperidin-4-yl]methanol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine derivatives. For example, a reductive amination or ester reduction strategy can be employed. In , a related piperidinylmethanol derivative was synthesized using ethyl isonipecotate as a starting material, followed by DIBALH reduction at −10°C to room temperature in THF . Key factors affecting yield include reaction time (e.g., 24 hours for coupling steps), temperature control during reduction, and stoichiometric ratios of reagents like HOBt and EDCI.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, as demonstrated in , where aromatic protons and piperidine backbone signals were resolved at δ 7.40–7.24 and δ 2.78–1.81, respectively . Mass spectrometry (GC/MS or LC-MS) confirms molecular weight, while FT-IR can validate functional groups (e.g., hydroxyl stretches at ~3200–3400 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for analogous compounds ( ) emphasize using personal protective equipment (PPE), including nitrile gloves and lab coats. Work should be conducted in fume hoods with local exhaust ventilation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard. details a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for resolving structurally similar piperidine derivatives . Additionally, elemental analysis (C, H, N) and melting point determination provide complementary purity metrics.

Q. What are the storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent oxidation or hydrolysis. recommends avoiding moisture and incompatible materials (e.g., strong acids/bases) and using amber glass vials to limit photodegradation .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its pharmacological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies, as in , involve substituting the piperidine ring with electron-withdrawing groups (e.g., halogens) or optimizing the hydroxyl group’s position. Computational modeling (e.g., docking studies) paired with in vitro assays (e.g., receptor binding) can identify pharmacophores. For example, iodophenyl substitutions improved 5-HT4 receptor affinity in analogous compounds .

Q. What experimental strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Contradictions may arise from impurities (e.g., lists diphenylmethanol derivatives as common impurities). Researchers should:

  • Perform rigorous purification (e.g., column chromatography, recrystallization).
  • Validate results using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding).
  • Cross-reference with high-purity reference standards (e.g., LGC Standards’ impurity markers) .

Q. How do crystal packing interactions influence the stability of this compound derivatives?

  • Methodological Answer : X-ray crystallography ( ) reveals intermolecular hydrogen bonds and van der Waals interactions. For example, in a diphenylmethanol analog, hydroxyl groups formed hydrogen bonds with sulfonyl oxygen atoms, stabilizing the lattice . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can further assess thermal stability.

Q. What methodologies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Process optimization includes:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic systems.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility, as in ’s propionic anhydride reflux .
  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.

Q. How can in vitro assays differentiate the compound’s activity against off-target receptors?

  • Methodological Answer : Use panel-based screening (e.g., Eurofins CEREP’s BioPrint®) to assess selectivity across GPCRs, kinases, and ion channels. For example, lists analogs with activity against morpholine receptors, suggesting cross-reactivity risks. Radiolabeled analogs (e.g., ³H-ligands) provide quantitative binding data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.